N-[2-(2-Methylphenoxy)butyl]-3-propoxyaniline
Overview
Description
Preparation Methods
The synthesis of N-[2-(2-Methylphenoxy)butyl]-3-propoxyaniline can be achieved through various synthetic routes. One common method involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . This reaction is typically carried out under mild conditions, making it suitable for the preparation of ethers like this compound.
Chemical Reactions Analysis
N-[2-(2-Methylphenoxy)butyl]-3-propoxyaniline can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Scientific Research Applications
N-[2-(2-Methylphenoxy)butyl]-3-propoxyaniline is widely used in scientific research, particularly in the field of proteomics . It is used to study protein interactions, modifications, and functions. Additionally, this compound has applications in the development of new pharmaceuticals and the study of biological pathways.
Mechanism of Action
The mechanism of action of N-[2-(2-Methylphenoxy)butyl]-3-propoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and alter their function, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
N-[2-(2-Methylphenoxy)butyl]-3-propoxyaniline can be compared with other similar compounds, such as:
- N-[2-(2-Methylphenoxy)ethyl]-3-propoxyaniline
- N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline
These compounds share similar structures but differ in the length and composition of their alkyl chains. The unique properties of this compound make it particularly useful in specific research applications.
Properties
IUPAC Name |
N-[2-(2-methylphenoxy)butyl]-3-propoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-4-13-22-19-11-8-10-17(14-19)21-15-18(5-2)23-20-12-7-6-9-16(20)3/h6-12,14,18,21H,4-5,13,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYIZLMDJCYHDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NCC(CC)OC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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